molecular formula C9H8ClNO B1500699 2-Isoindolinecarbonyl chloride CAS No. 3432-58-4

2-Isoindolinecarbonyl chloride

Cat. No. B1500699
CAS RN: 3432-58-4
M. Wt: 181.62 g/mol
InChI Key: ULBYXUAYQUKEEA-UHFFFAOYSA-N
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Description

2-Isoindolinecarbonyl chloride is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is also known by other synonyms such as isoindoline-2-carbonyl chloride and 1,3-dihydro-2H-isoindole-2-carbonyl chloride .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthetic strategy involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform results in indole-2-acyl chloride .


Physical And Chemical Properties Analysis

This compound has a melting point of 125-127 °C, a boiling point of 326.2±32.0 °C (Predicted), and a density of 1.338±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Electrochemical Detection

2-Isoindolinecarbonyl chloride: has been utilized in the synthesis of copper (II) complexes with mixed ligands based on oxindole derivatives, which are instrumental in the electrochemical detection of chloride ions . These complexes exhibit superior solubility in organic solvents and have shown potential in detecting chloride ions through cyclic voltammetry measurements.

Pharmaceutical Synthesis

In pharmaceutical research, This compound is involved in the synthesis of N-isoindoline-1,3-dione heterocycles . These compounds are significant due to their structure and properties, which are beneficial in the development of new drug scaffolds, particularly for anti-tumor, anti-bacterial, and cardiovascular drugs .

Herbicide Development

The compound’s derivatives have been explored for their potential use as herbicides. While specific studies on This compound in herbicides are not directly available, the broader class of isoindoline compounds has been investigated for their role in sustainable agriculture and pesticide formulations .

Colorants and Dyes

This compound: is part of the isoindoline class of compounds that have applications in colorants and dyes. These compounds are valued for their color properties and have been used in the synthesis of pigments and dyes for various industrial applications .

Polymer Additives

Isoindoline derivatives, including This compound , are known for their role as polymer additives. They contribute to the enhancement of polymer properties such as stability, durability, and color .

Organic Synthesis

In organic synthesis, This compound is a valuable intermediate. Acid chlorides, including isoindolinecarbonyl chlorides, are essential in synthesizing various organic compounds, offering a pathway to create complex molecular structures .

Photochromic Materials

Lastly, isoindoline compounds have been noted for their potential in the development of photochromic materials. These materials are capable of reversible color change upon exposure to light, which is crucial for applications in smart windows, optical memories, and photochromic decorations .

Future Directions

While specific future directions for 2-Isoindolinecarbonyl chloride are not mentioned in the available literature, the field of chemistry continues to explore and develop new synthetic strategies and applications for indole derivatives .

properties

IUPAC Name

1,3-dihydroisoindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBYXUAYQUKEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664673
Record name 1,3-Dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3432-58-4
Record name 1,3-Dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Dihydro-isoindole-2-carbonyl chloride (27A) is prepared from 2,3-dihydro-1H-isoindole as described for 24A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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